molecular formula C8H14ClNO2 B2705706 Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride CAS No. 2137836-44-1

Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride

Cat. No.: B2705706
CAS No.: 2137836-44-1
M. Wt: 191.66
InChI Key: NCRKCWMIKUBESC-ZJLYAJKPSA-N
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Description

Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexene ring with an amino group and a carboxylate ester, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often include the use of diazo compounds, ylides, or carbene intermediates to facilitate the formation of the cyclohexene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography and characterization using techniques like NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyclohexene ring to a cyclohexane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated cyclohexane derivatives .

Scientific Research Applications

Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2,4,6-7H,3,5,9H2,1H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRKCWMIKUBESC-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC=C[C@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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